1-(2-Hydroxypropyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
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Overview
Description
1-(2-Hydroxypropyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid is a chemical compound that belongs to the class of dihydropyridines. This compound is characterized by the presence of a hydroxypropyl group attached to the nitrogen atom of the dihydropyridine ring, along with a carboxylic acid group at the third position and a ketone group at the sixth position. Dihydropyridines are known for their diverse biological activities and are often used in medicinal chemistry for the development of various therapeutic agents.
Preparation Methods
The synthesis of 1-(2-Hydroxypropyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of 2-hydroxypropylamine with an appropriate β-keto ester, followed by cyclization and subsequent oxidation to introduce the ketone group at the sixth position. The reaction conditions typically involve the use of a base such as sodium ethoxide in ethanol, followed by heating under reflux .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
1-(2-Hydroxypropyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding pyridine derivative. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of the ketone group can yield the corresponding alcohol. Sodium borohydride and lithium aluminum hydride are typical reducing agents used for this purpose.
Substitution: The hydroxypropyl group can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups. Reagents such as alkyl halides and acyl chlorides are commonly used in these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine derivatives, while reduction results in alcohols.
Scientific Research Applications
1-(2-Hydroxypropyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound’s biological activity makes it a valuable tool in studying cellular processes and enzyme interactions.
Medicine: Dihydropyridine derivatives are known for their use in treating cardiovascular diseases, and this compound may serve as a lead compound for developing new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 1-(2-Hydroxypropyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxypropyl group enhances the compound’s solubility and bioavailability, allowing it to effectively reach its targets. The dihydropyridine ring can interact with calcium channels, modulating their activity and influencing cellular processes such as muscle contraction and neurotransmitter release .
Comparison with Similar Compounds
Similar compounds to 1-(2-Hydroxypropyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid include other dihydropyridine derivatives, such as nifedipine and amlodipine. These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activity and therapeutic applications. For example, nifedipine is widely used as a calcium channel blocker for treating hypertension, while amlodipine has a longer duration of action and is used for chronic management of cardiovascular conditions .
Properties
IUPAC Name |
1-(2-hydroxypropyl)-6-oxopyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-6(11)4-10-5-7(9(13)14)2-3-8(10)12/h2-3,5-6,11H,4H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXTWZQLWZRBDHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=C(C=CC1=O)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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